molecular formula C21H20N2O5 B3604877 3-[2-(2-METHYLPROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]PHENYL ACETATE

3-[2-(2-METHYLPROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]PHENYL ACETATE

Cat. No.: B3604877
M. Wt: 380.4 g/mol
InChI Key: DMIOBTQPTMPHKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2-METHYLPROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]PHENYL ACETATE is a complex organic compound with a unique structure that includes an isoindole ring, an amide group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-METHYLPROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]PHENYL ACETATE typically involves multiple steps. One common method is the condensation of 2-methylpropylamine with phthalic anhydride to form the isoindole intermediate. This intermediate is then reacted with phenyl acetate under specific conditions to yield the final product. The reaction conditions often include the use of a catalyst, such as a strong acid or base, and controlled temperature and pressure to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-METHYLPROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]PHENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

    Substitution: The acetate group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or Grignard reagents under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[2-(2-METHYLPROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]PHENYL ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-(2-METHYLPROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-METHYLPROPYL)-1,3-DIOXO-N-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE
  • 2-(2-METHYLPROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE

Uniqueness

3-[2-(2-METHYLPROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]PHENYL ACETATE is unique due to its specific structural features, such as the combination of an isoindole ring with an acetate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-[[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]amino]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-12(2)11-23-20(26)17-8-7-14(9-18(17)21(23)27)19(25)22-15-5-4-6-16(10-15)28-13(3)24/h4-10,12H,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIOBTQPTMPHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC(=CC=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(2-METHYLPROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]PHENYL ACETATE
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3-[2-(2-METHYLPROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]PHENYL ACETATE
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3-[2-(2-METHYLPROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]PHENYL ACETATE
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3-[2-(2-METHYLPROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]PHENYL ACETATE
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3-[2-(2-METHYLPROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]PHENYL ACETATE
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3-[2-(2-METHYLPROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]PHENYL ACETATE

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